An In-depth Technical Guide to 3-acetamido-5-nitrobenzamide: Synthesis, Structure, and Physicochemical Properties
An In-depth Technical Guide to 3-acetamido-5-nitrobenzamide: Synthesis, Structure, and Physicochemical Properties
This technical guide provides a comprehensive overview of 3-acetamido-5-nitrobenzamide, a substituted aromatic amide of interest in medicinal chemistry and drug development. Given the limited direct literature on this specific molecule, this guide synthesizes information from its immediate precursor, 3-acetamido-5-nitrobenzoic acid, and established chemical principles to present a robust profile of its chemical structure, a detailed protocol for its synthesis, and an analysis of its predicted physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction and Chemical Identity
3-acetamido-5-nitrobenzamide belongs to the family of substituted benzamides, a class of compounds known for a wide range of pharmacological activities. The presence of the acetamido and nitro groups on the benzene ring, along with the amide functionality, suggests its potential as a scaffold in the design of novel therapeutic agents.
The immediate precursor for the synthesis of 3-acetamido-5-nitrobenzamide is 3-acetamido-5-nitrobenzoic acid. The fundamental properties of this starting material are well-documented and crucial for the successful synthesis of the target benzamide.
Table 1: Chemical Identification of 3-acetamido-5-nitrobenzoic acid
| Identifier | Value | Reference |
| IUPAC Name | 3-acetamido-5-nitrobenzoic acid | [1] |
| CAS Number | 5464-58-4 | [1][2][3] |
| Molecular Formula | C₉H₈N₂O₅ | [1] |
| Molecular Weight | 224.17 g/mol | [1] |
Synthesis of 3-acetamido-5-nitrobenzamide
The synthesis of 3-acetamido-5-nitrobenzamide is most logically achieved through the conversion of its corresponding carboxylic acid, 3-acetamido-5-nitrobenzoic acid. A common and effective method for this transformation is the activation of the carboxylic acid to an acid chloride, followed by amination.
Rationale for Synthetic Approach
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. Direct amidation of a carboxylic acid with ammonia is generally not feasible due to the acid-base reaction that forms a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species. The formation of an acyl chloride is a widely used and reliable method for this activation. The subsequent reaction of the acyl chloride with ammonia readily affords the desired amide.
Experimental Protocol: Synthesis of 3-acetamido-5-nitrobenzamide
This protocol is a two-step process starting from 3-acetamido-5-nitrobenzoic acid.
Part 1: Synthesis of 3-acetamido-5-nitrobenzoyl chloride
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Materials:
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3-acetamido-5-nitrobenzoic acid
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Thionyl chloride (SOCl₂)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Dry glassware
-
-
Procedure:
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In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 3-acetamido-5-nitrobenzoic acid (1.0 eq) in anhydrous DCM or THF.
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Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.
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Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases and the reaction mixture becomes a clear solution. The progress of the reaction can be monitored by the disappearance of the starting material using Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-acetamido-5-nitrobenzoyl chloride can be used directly in the next step or purified by recrystallization if necessary.
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Part 2: Synthesis of 3-acetamido-5-nitrobenzamide
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Materials:
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3-acetamido-5-nitrobenzoyl chloride (from Part 1)
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Concentrated aqueous ammonia (NH₄OH)
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Acetone or Dichloromethane (DCM)
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Ice bath
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-
Procedure:
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Dissolve the crude 3-acetamido-5-nitrobenzoyl chloride in acetone or DCM in a flask and cool the solution to 0 °C in an ice bath.
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With vigorous stirring, add concentrated aqueous ammonia dropwise to the cooled solution. A precipitate of 3-acetamido-5-nitrobenzamide will form.
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After the addition of ammonia is complete, continue to stir the mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.
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Collect the solid product by vacuum filtration.
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Wash the filter cake with cold water to remove any ammonium chloride byproduct, followed by a small amount of cold acetone or DCM.
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Dry the product under vacuum to yield 3-acetamido-5-nitrobenzamide. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
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Visualization of the Synthetic Workflow
Caption: Synthetic pathway for 3-acetamido-5-nitrobenzamide.
Physicochemical and Spectroscopic Properties
Due to the scarcity of direct experimental data for 3-acetamido-5-nitrobenzamide, the following properties are a combination of data from its precursor and predicted values based on the chemical structure and data from analogous compounds.
Table 2: Physicochemical Properties of 3-acetamido-5-nitrobenzamide
| Property | Value (Predicted/Estimated) | Rationale/Reference |
| Molecular Formula | C₉H₉N₃O₄ | Based on chemical structure |
| Molecular Weight | 223.19 g/mol | Calculated from the molecular formula |
| Melting Point | > 150 °C | Expected to be a high-melting solid, similar to related nitrobenzamides.[4][5] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, ethanol) | General solubility trends for substituted benzamides.[6][7] |
| pKa | ~17-18 (amide N-H) | Typical pKa range for primary amides. |
Spectroscopic Characterization
The following are predicted spectroscopic data for 3-acetamido-5-nitrobenzamide, which are essential for its characterization.
¹H NMR Spectroscopy (Predicted)
In a suitable deuterated solvent like DMSO-d₆, the proton NMR spectrum is expected to show the following signals:
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Aromatic Protons: Three signals in the aromatic region (δ 7.5-9.0 ppm), likely appearing as two meta-coupled doublets or triplets and one singlet.
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Amide Protons (CONH₂): Two broad singlets for the two non-equivalent amide protons, typically in the range of δ 7.0-8.5 ppm.
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Acetamido NH Proton: A singlet in the region of δ 9.5-10.5 ppm.
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Acetamido Methyl Protons: A sharp singlet around δ 2.1-2.3 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum is expected to display nine distinct signals:
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Carbonyl Carbon (C=O, amide): In the range of δ 165-170 ppm.
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Carbonyl Carbon (C=O, acetamido): Around δ 168-172 ppm.
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Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm), with the carbon bearing the nitro group being significantly downfield.
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Methyl Carbon (CH₃): A signal around δ 24-26 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the following key absorption bands:
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N-H Stretching (amide): Two distinct bands in the region of 3400-3100 cm⁻¹, characteristic of a primary amide.
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C=O Stretching (amide): A strong absorption band around 1660-1680 cm⁻¹ (Amide I band).
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N-H Bending (amide): A band around 1620-1650 cm⁻¹ (Amide II band).
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C=O Stretching (acetamido): A strong absorption around 1690-1710 cm⁻¹.
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N-O Stretching (nitro): Two strong bands, one symmetric and one asymmetric, around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively.
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Aromatic C-H Stretching: Above 3000 cm⁻¹.
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Aromatic C=C Stretching: In the 1450-1600 cm⁻¹ region.
Mass Spectrometry (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 223. Key fragmentation patterns would likely involve the loss of the amide group, the nitro group, and the acetamido group.
Conclusion
References
-
PubChem. 3-Acetamido-5-nitrobenzoic acid. Available at: [Link]
-
Doyon. 3-acetamido-5-nitrobenzoic acid. Available at: [Link]
-
NextSDS. 3-Acetamido-5-nitrobenzoic acid — Chemical Substance Information. Available at: [Link]
-
Pandey, S., et al. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents. PMC. Available at: [Link]
-
ResearchGate. Physicochemical properties of synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides. Available at: [Link]
-
Malamas, M. S., et al. Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. 3-Nitrobenzamide. Available at: [Link]
-
RSC Publishing. Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
- Google Patents. Process for the preparation of acylamide-2,4,6-triiodobenzoic.
- Google Patents. Process for the preparation of 3-acetamido-5-aminobenzoic acid.
-
PMC. N-[3-(tert-Butyldimethylsiloxymethyl)-5-nitrophenyl]acetamide. Available at: [Link]
-
ResearchGate. 1 H NMR spectrum of 3,5-dinitrobenzoic acid−acetamide− acetonitrile... Available at: [Link]
-
Biological Magnetic Resonance Bank. bmse000668 Benzamide. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Material. Available at: [Link]
-
Chen, T., et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). Available at: [Link]
-
AIST. Spectral Database for Organic Compounds, SDBS. Available at: [Link]
-
Chegg. Solved 3-Nitrobenzamide INFRARED SPECTRUM - 3551 cm 3435 cm. Available at: [Link]
-
Magritek. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]
-
PubChem. 3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodo-N-[(2R,4S,5S)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide. Available at: [Link]
-
NIST. Benzamide, 3-nitro-. Available at: [Link]
- Google Patents. WO 2013/150545 A2.
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
-
RSC Publishing. Preparation of 3-acetamido-5-acetylfuran from N-acetylglucosamine and chitin using biobased deep eutectic solvents as catalysts. Reaction Chemistry & Engineering. Available at: [Link]
- Google Patents. Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
-
MDPI. N-(3,6-Dimethoxy-2-nitrophenyl)acetamide. Available at: [Link]
-
Wikipedia. 3-Nitrobenzaldehyde. Available at: [Link]
-
PubChem. 3-acetamido-5-[acetyl(methyl)amino]-2,4,6-triiodo-N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide. Available at: [Link]
-
SACSIS. SACSIS 投稿論文Wordテンプレート. Available at: [Link]
-
Shimadzu. MALDI Mass Spectrometry of Synthetic Polymers. Available at: [Link]
Sources
- 1. 3-Acetamido-5-nitrobenzoic acid | C9H8N2O5 | CID 79590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-acetamido-5-nitrobenzoic acid [cn.dycnchem.com]
- 3. nextsds.com [nextsds.com]
- 4. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]
- 6. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
